3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid
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Overview
Description
3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid: is an organic compound that features a brominated pyridine ring attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the 2-oxopropanoic acid group. One common method involves the reaction of 2-bromopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane. The resulting intermediate is then hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the brominated pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 2-oxopropanoic acid moiety, potentially converting it to a hydroxyl group.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Hydroxyl derivatives of the 2-oxopropanoic acid moiety.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a ligand in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its brominated pyridine ring can interact with various biological targets, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can form non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The 2-oxopropanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Chloropyridin-4-yl)-2-oxopropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluoropyridin-4-yl)-2-oxopropanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-(2-Iodopyridin-4-yl)-2-oxopropanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific non-covalent interactions. These properties can be leveraged in various applications, making this compound distinct from its halogenated analogs.
Properties
IUPAC Name |
3-(2-bromopyridin-4-yl)-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-7-4-5(1-2-10-7)3-6(11)8(12)13/h1-2,4H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFAJMQEJWZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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